molecular formula C10H8F4OS B14058409 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one

Katalognummer: B14058409
Molekulargewicht: 252.23 g/mol
InChI-Schlüssel: AUKXEOFBSKPHMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS. This compound is characterized by the presence of fluorine and trifluoromethylthio groups, which are known for their significant impact on the chemical and physical properties of organic molecules. The incorporation of these groups often enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-fluoro-6-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylthio groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C10H8F4OS

Molekulargewicht

252.23 g/mol

IUPAC-Name

1-[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F4OS/c1-2-7(15)9-6(11)4-3-5-8(9)16-10(12,13)14/h3-5H,2H2,1H3

InChI-Schlüssel

AUKXEOFBSKPHMS-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC=C1SC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.